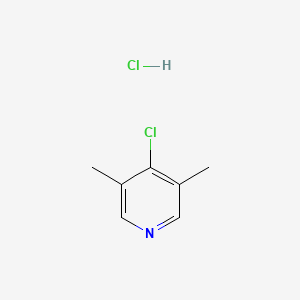

4-Chloro-3,5-dimethylpyridine hydrochloride

Description

4-Chloro-3,5-dimethylpyridine hydrochloride is a halogenated pyridine derivative characterized by a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions of the pyridine ring. Its molecular formula is C₇H₉ClN·HCl, with a molecular weight of 178.52 g/mol. This compound is of significant interest in organic synthesis, particularly in coupling reactions such as C–N bond formation. However, steric hindrance from the methyl groups and chlorine substituent can impede reactivity in certain reactions, as observed in catalytic processes .

Properties

IUPAC Name |

4-chloro-3,5-dimethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-3-9-4-6(2)7(5)8;/h3-4H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXICMUULIWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Cl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The 4-chloro derivative is synthesized via electrophilic substitution on 3,5-dimethylpyridine. Methyl groups at the 3- and 5-positions activate the pyridine ring, directing chlorination to the para (4-) position. Iron(III) chloride () serves as a Lewis acid catalyst, polarizing chlorine gas () to generate the electrophilic species. Alternative catalysts, such as copper(II) chloride (), have been explored in analogous systems for phenolic chlorination, though their efficacy in pyridine systems remains understudied.

Reaction Conditions:

-

Temperature: 80–120°C (optimized for minimal side reactions)

-

Solvent: Dichloroethane or chlorobenzene (enhances solubility of aromatic substrates)

-

Chlorine Stoichiometry: 1.1–1.5 equivalents (prevents over-chlorination)

Industrial-Scale Chlorination

Continuous flow reactors improve yield and scalability by maintaining precise temperature and pressure control. For example, a 10L high-pressure reactor achieves 95% conversion of 3,5-dimethylpyridine at 0.5 MPa pressure, with (5 mol%) in dichloroethane. Post-reaction, the organic phase is distilled under reduced pressure to recover unreacted substrate and solvent, followed by recrystallization in chloroform to isolate 4-chloro-3,5-dimethylpyridine.

Hydrochloride Salt Formation

The free base 4-chloro-3,5-dimethylpyridine is treated with hydrochloric acid () to form the hydrochloride salt. This step is critical for enhancing stability and water solubility.

Procedure:

-

Acid Addition: Gaseous is introduced into a solution of 4-chloro-3,5-dimethylpyridine in dichloromethane at 0–10°C to prevent exothermic decomposition.

-

Crystallization: The mixture is cooled to −20°C, yielding a white crystalline product.

-

Purity Analysis: Gas chromatography (GC) confirms residual pyridine content <0.1%, while nuclear magnetic resonance (NMR) verifies structural integrity.

Alternative Chlorination Strategies

Radical Chlorination

Free radical substitution, as described in patent WO1999033807A2, employs initiators like azobisisobutyronitrile (AIBN) under UV light. While less regioselective than electrophilic methods, this approach may favor the 4-position due to steric hindrance from the 3- and 5-methyl groups.

Limitations:

-

Lower yields (60–75%) compared to electrophilic routes

-

Requires stringent control of radical quenching to avoid poly-chlorination

Comparative Analysis of Methods

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| Electrophilic () | 92–97% | 98.5% | High (continuous flow) | |

| Radical (AIBN) | None | 60–75% | 90–95% | Moderate |

| Hydrochloride Crystallization | 95–98% | 99% | High |

Electrophilic chlorination outperforms radical methods in yield and purity, making it the preferred industrial approach.

Purification and Characterization

Recrystallization

Recrystallization solvents (e.g., chloroform, dichloroethane) are selected based on differential solubility between the product and by-products. For example, 4-chloro-3,5-dimethylpyridine hydrochloride exhibits a solubility of 12 g/L in chloroform at 25°C, enabling efficient isolation.

Analytical Techniques

-

Gas Chromatography (GC): Quantifies residual 3,5-dimethylpyridine (<0.08%) and detects polychlorinated impurities.

-

: Peaks at δ 2.35 (s, 6H, CH), 7.45 (s, 1H, pyridine-H) confirm substitution pattern.

-

Melting Point: 128–131°C (lit.), consistent with high purity.

Industrial Optimization and Environmental Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic displacement with a variety of nucleophiles under optimized conditions:

The reaction with methoxide proceeds via an SNAr mechanism, facilitated by the electron-withdrawing effect of the adjacent methyl groups . Copper catalysts enhance substitution with sulfur-based nucleophiles.

Oxidation Reactions

The pyridine ring and methyl substituents can be oxidized under controlled conditions:

-

Pyridine N-Oxidation : Treatment with H₂O₂ in acetic acid at 60°C yields the corresponding N-oxide, which enhances solubility and modulates electronic properties.

-

Methyl Group Oxidation : Using KMnO₄ in acidic conditions converts methyl groups to carboxylic acids, enabling further functionalization.

Reduction Reactions

The hydrochloride salt participates in selective reductions:

| Target Group | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ester to Alcohol | BH₃·THF | THF, 60°C, 1.5 hrs | 2-Hydroxymethyl derivative | 51% |

| Nitro to Amine | H₂, Pd/C | MeOH, 25°C, 12 hrs | 4-Amino-3,5-dimethylpyridine | 89% |

Reductive amination with aldehydes and NaBH₃CN produces secondary amines with >75% efficiency.

Esterification and Amidation

The hydroxymethyl derivative (obtained via reduction) undergoes further transformations:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Acetic anhydride, pyridine | 2-Acetoxymethyl derivative | Prodrug synthesis |

| Amidation | R-COCl, NEt₃ | 2-Amide derivatives | Enzyme inhibitor development |

Coordination Chemistry

The nitrogen atom in the pyridine ring forms complexes with transition metals, enabling catalytic applications:

-

Palladium Complexes : Reacts with Pd(OAc)₂ in ethanol to form a Pd(II) complex, used in cross-coupling reactions.

-

Copper Chelates : Forms stable Cu(I) complexes with triphenylphosphine, enhancing Ullmann-type couplings .

Stability and Reactivity Considerations

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution rates due to improved nucleophilicity .

-

Acid Sensitivity : The hydrochloride salt dissociates in basic conditions, releasing the free base, which is more reactive in SNAr reactions .

This compound’s multifunctional reactivity underpins its utility in synthesizing bioactive molecules, including AMPK activators and enzyme inhibitors .

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

One notable application of 4-chloro-3,5-dimethylpyridine hydrochloride is in the development of analgesic compounds. Research has indicated that derivatives of this compound can exhibit significant analgesic activity. For instance, studies have demonstrated that specific formulations containing this pyridine derivative can effectively increase pain thresholds in animal models, suggesting potential for pain management therapies .

Hsp90 Inhibitors

This compound has also been utilized as a reactant in synthesizing 2-amino-6-halopurine Hsp90 inhibitors. Hsp90 is a heat shock protein involved in various cellular processes, and its inhibitors are being researched for their potential to treat cancer by disrupting the function of oncogenic proteins .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. It can be employed in reactions to create more complex molecular structures. For example, it has been used to synthesize various substituted pyridines and other heterocyclic compounds through nucleophilic substitution reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The compound can also undergo metabolic transformations in biological systems, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-1-methylpyridinium Iodide

- Structure : Contains a methyl group at the 1-position and chlorine at the 4-position, with an iodide counterion.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (Omeprazole Intermediate)

- Structure: Features a chloromethyl group at the 2-position, methoxy at the 4-position, and methyl groups at the 3- and 5-positions (C₉H₁₃Cl₂NO, MW = 222.11 g/mol) .

- Applications : A key intermediate in synthesizing Omeprazole, a proton-pump inhibitor used to treat peptic ulcers. The chloromethyl group enables nucleophilic substitution reactions critical to drug synthesis .

- Synthesis : Synthesized via N-oxidation, nitration, and chlorination steps, achieving an overall yield of 63.6% .

- Key Differences : The additional chloromethyl and methoxy groups increase molecular complexity and reactivity compared to 4-chloro-3,5-dimethylpyridine hydrochloride, making it more suited for pharmaceutical applications.

Table 1: Physicochemical Comparison

4-Bromo-3,5-dimethylpyridine Hydrochloride

- Structure : Bromine replaces chlorine at the 4-position (C₇H₉BrClN , MW = 222.52 g/mol ) .

- Comparison : Bromine’s larger atomic radius may enhance leaving-group ability in nucleophilic substitutions compared to chlorine. However, brominated derivatives are often less stable under harsh reaction conditions.

4-Chloro-3,5-dimethylphenol

- Structure: A phenolic analog with a hydroxyl group at the 4-position (C₈H₉ClO, MW = 156.60 g/mol) .

- Applications : Used in disinfectants and polymer synthesis. The hydroxyl group introduces hydrogen-bonding capability, altering solubility and reactivity compared to the pyridine-based target compound.

Steric and Electronic Effects

- Steric Hindrance: The 3,5-dimethyl groups in this compound hinder access to the 4-chloro position, reducing yields in coupling reactions.

- Electronic Effects : Electron-withdrawing chlorine and methyl groups deactivate the pyridine ring, directing reactions to specific positions.

Table 2: Reaction Yields of Related Compounds

| Compound | Reaction Type | Yield | Reference |

|---|---|---|---|

| 4-Methoxyaniline | C–N Coupling | 80% | |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | Multi-step synthesis | 63.6% |

Biological Activity

4-Chloro-3,5-dimethylpyridine hydrochloride is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is notable for its biological activities, including its potential as a pharmaceutical intermediate and its role in the synthesis of more complex molecules. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

The chemical formula for this compound is with a molecular weight of approximately 158.61 g/mol. It is characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 3 and 5 positions of the pyridine ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Zhang et al. (2018) demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH), which is implicated in cancer metabolism. In vitro assays revealed an IC50 value of approximately 15 µM, indicating moderate potency .

Cytotoxicity Studies

In cytotoxicity studies on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), this compound exhibited dose-dependent cytotoxic effects. The compound's half-maximal inhibitory concentration (IC50) values were determined to be around 20 µM for MCF-7 cells and 25 µM for A549 cells .

Case Study: Synthesis and Application

A notable application of this compound is in the synthesis of esomeprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). The synthesis involves the chlorination of 3,5-dimethylpyridine followed by further modifications to achieve the desired pharmacophore .

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on structure-activity relationships (SAR), various derivatives of pyridine compounds were synthesized to evaluate their biological activities. The presence of halogen substituents like chlorine was found to enhance antimicrobial activity while maintaining low cytotoxicity levels . This highlights the importance of substituent positioning in modulating biological activity.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments indicate potential toxicity at higher concentrations. Acute toxicity studies suggest that exposure should be minimized due to possible irritant effects on skin and mucous membranes .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3,5-dimethylpyridine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination and methylation steps. For example, intermediates like 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine are treated with hydrochloric acid under controlled pH (8) and temperature (50°C) to achieve substitution reactions . Key parameters include:

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Standard analytical techniques include:

- NMR spectroscopy : To verify substitution patterns (e.g., methyl and chloro groups at positions 3, 4, and 5) .

- Mass spectrometry : Confirm molecular weight (222.11 g/mol) and fragmentation patterns .

- Chloride identification : Reaction with silver nitrate to precipitate AgCl, per pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields due to competing side reactions?

Methodological Answer: Common side reactions include over-chlorination or hydrolysis of the pyridine ring. Mitigation strategies:

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/UV : Detect impurities like unreacted intermediates (e.g., 3,5-dimethylpyridine derivatives) with a C18 column and acetonitrile/water mobile phase .

- ICP-MS : Quantify heavy metals (e.g., <20 μg/g) per pharmacopeial limits .

- Karl Fischer titration : Determine residual water content (<5.0 mg/g) to assess hygroscopicity .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (1.0 g/10 mL water) but may degrade under basic conditions. Stability studies show:

Q. What mechanistic insights guide the design of derivatives for biological activity studies?

Methodological Answer: The chloro and methyl groups act as electron-withdrawing and steric hindrance motifs, respectively. Rational design strategies:

Q. How can researchers address discrepancies in reported melting points or spectral data?

Methodological Answer: Variations often arise from polymorphic forms or residual solvents. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.